molecular formula C15H14FNO3S B062609 N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide CAS No. 165806-94-0

N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide

Cat. No.: B062609
CAS No.: 165806-94-0
M. Wt: 307.3 g/mol
InChI Key: GPWSBFOCAYKXBP-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide is a chemical compound with the molecular formula C15H14FNO3S It is characterized by the presence of a fluorophenyl group, a methylphenylsulfonyl group, and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide typically involves the reaction of 4-fluorobenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with formamide under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to certain enzymes or receptors, while the sulfonyl group can enhance the compound’s stability and reactivity. The formamide group may participate in hydrogen bonding, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide
  • N-[(4-Bromophenyl)((4-methylphenyl)sulfonyl)methyl]formamide
  • N-[(4-Methoxyphenyl)((4-methylphenyl)sulfonyl)methyl]formamide

Uniqueness

N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(4-fluorophenyl)-(4-methylphenyl)sulfonylmethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-11-2-8-14(9-3-11)21(19,20)15(17-10-18)12-4-6-13(16)7-5-12/h2-10,15H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWSBFOCAYKXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)F)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445525
Record name N-[(4-Fluorophenyl)(4-methylbenzene-1-sulfonyl)methyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165806-94-0
Record name N-[(4-Fluorophenyl)(4-methylbenzene-1-sulfonyl)methyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-fluorobenzaldehyde (124 g, 979 mmoles) in acetonitrile (620 mL, 5 volumes) and toluene (620 mL, 5 volumes) was added formamide (110 g, 2.45 moles, 2.5 equiv.) followed by chlorotrimethylsilane (119 g, 1.07 moles, 1.1 equiv.). The reaction was heated at 50° C. under nitrogen for 5 hours. To the resulting white slurry was added p-toluenesulfinic acid (230 g, 1.47 moles, 1.5 equiv.) and the reaction was heated at 50° C. for an additional 5 hours then cooled to ambient temperature. Methanol (250 mL) and t-butyl methyl ether (620 mL) were added. After 15 minutes the reaction was poured into water (3 L) pre-cooled to 0° C. After stirring for 30 minutes at 0° C., the product was collected by suction filtration and rinsed with t-butyl methyl ether (250 mL). The product, a white, crystalline solid, was dried to a constant weight at 40° C./<1 mm Hg to afford 270 g (879 mmoles) of desired product (90% yield). 1H NMR (300 MHz, CD3CN) δ7.99 (1H, s), 7.92 (1H, m), 7.71 (2H, d, J=8.3 Hz), 7.49 (2H, dd, J=5.3, 8.8 Hz), 7.39 (2H, d, J=8.1 Hz), 7.16 (2H, t, J=8.8 Hz), 6.31 (1H, d, J=10.6 Hz), 2.42 (3H, s).
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
620 mL
Type
solvent
Reaction Step One
Quantity
620 mL
Type
solvent
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step Two
Quantity
230 g
Type
reactant
Reaction Step Three
Name
Quantity
3 L
Type
solvent
Reaction Step Four
Quantity
620 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
90%

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